Titanium disulfate

Catalog No.
S1489065
CAS No.
27960-69-6
M.F
O8S2Ti
M. Wt
240 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium disulfate

CAS Number

27960-69-6

Product Name

Titanium disulfate

IUPAC Name

titanium(4+);disulfate

Molecular Formula

O8S2Ti

Molecular Weight

240 g/mol

InChI

InChI=1S/2H2O4S.Ti/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4

InChI Key

HDUMBHAAKGUHAR-UHFFFAOYSA-J

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4]

solubility

INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID.

Synonyms

sulfuricacid,titanium(4+)salt;sulfuricacid,titanium(4++)salt;titanicsulfate;TITANIUM SULFATE;TITANYL SULFATE;TITANIUM(IV) SULFATE;titanium disulphate;TITANICSULPHATE

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4]

The exact mass of the compound Titanium disulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold or hot water; sol in dil acid; insol in alc, ether, concn sulfuric acid.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Titanium disulfate (CAS 27960-69-6) is a highly versatile, water-soluble titanium(IV) source primarily utilized in advanced materials synthesis and industrial catalysis [1]. Unlike insoluble titanium oxides, this compound provides a homogeneous aqueous titanium precursor essential for sol-gel processing, co-precipitation, and hydrothermal synthesis [2]. By delivering titanium in a sulfate matrix, it avoids the volatility and extreme reactivity associated with titanium halides, making it a highly processable and procurement-friendly choice for manufacturing high-purity titania (TiO2) nanoparticles, mixed-metal oxide catalysts, and functional aerogels [1].

Generic substitution of Titanium disulfate with common alternatives frequently fails due to severe differences in solubility, reactivity, and contamination profiles [1]. Substituting with Titanium dioxide (TiO2) is unviable for wet-chemical synthesis because its extreme aqueous insolubility—characteristic of metal oxides compared to soluble sulfates—prevents the atomic-level mixing required for complex catalyst doping [1]. Conversely, utilizing Titanium tetrachloride (TiCl4) introduces highly corrosive chloride ions, triggers violent exothermic hydrolysis that complicates reactor thermal management, and often results in broader, less predictable particle size distributions during hydrothermal nanoparticle growth [2]. Furthermore, relying on organic precursors like Titanium isopropoxide (TTIP) introduces severe moisture sensitivity and significantly higher procurement costs, rendering them impractical for large-scale aqueous processing [1].

Nanoparticle Uniformity in Hydrothermal Synthesis

In supercritical hydrothermal synthesis of TiO2, the choice of precursor drastically impacts particle uniformity. When subjected to identical base addition (0.16 M KOH), Ti(SO4)2 maintains a neutral pH (~7), whereas TiCl4 creates a highly acidic environment (pH ~2) [1]. This acidity increases TiO2 solubility, leading to lower supersaturation and a broader particle size distribution. Consequently, Ti(SO4)2 yields significantly more uniform nanoparticles compared to the highly variable growth observed with TiCl4 [1].

Evidence DimensionPrecursor pH stability and resulting particle uniformity
Target Compound DatapH ~7 with 0.16 M KOH; yields uniform nanoparticles
Comparator Or BaselineTiCl4 (pH ~2 with 0.16 M KOH; yields broader size distribution)
Quantified DifferenceTi(SO4)2 prevents acidic supersaturation loss, narrowing particle size distribution
ConditionsSupercritical hydrothermal synthesis of TiO2 (400°C, 30 MPa)

Tighter control over nanoparticle size distribution directly improves performance and reproducibility in photocatalytic and energy storage applications.

Thermal and Halide Control in Sol-Gel Processing

During the synthesis of titania-zirconia composite aerogels, precursor reactivity dictates process safety and product purity. Hydrolysis of TiCl4 triggers a strongly exothermic reaction that requires intensive cooling and leaves corrosive chloride residues [1]. In contrast, Ti(SO4)2 allows for controlled, manageable gelation without violent exothermicity, while completely eliminating chloride contamination from the final aerogel matrix [1].

Evidence DimensionHydrolysis exothermicity and halide contamination
Target Compound DataControlled gelation, chloride-free
Comparator Or BaselineTiCl4 (Strongly exothermic, requires cooling, leaves chloride residues)
Quantified DifferenceElimination of violent thermal spikes and corrosive byproducts
ConditionsAqueous sol-gel transition for mixed-oxide aerogels

Avoiding violent exothermic reactions and chloride contamination simplifies reactor design and eliminates costly washing steps during scale-up.

Aqueous Processability for Co-Precipitation

The synthesis of advanced mixed-metal oxide catalysts requires homogeneous mixing of metal precursors at the atomic level. Titanium disulfate is highly soluble in water and dilute acids, enabling seamless integration into aqueous co-precipitation workflows [1]. In stark contrast, benchmark Titanium dioxide (TiO2) is entirely insoluble in water, necessitating energy-intensive solid-state milling that often fails to achieve the same degree of elemental dispersion [1].

Evidence DimensionAqueous solubility for homogeneous mixing
Target Compound DataSoluble in water and dilute acids
Comparator Or BaselineTiO2 (Insoluble in water)
Quantified DifferenceEnables liquid-phase atomic mixing vs. restricted to solid-state blending
ConditionsAqueous co-precipitation of multi-metallic catalysts

Liquid-phase processability is mandatory for achieving the uniform elemental dispersion required in high-surface-area catalytic materials.

Sludge Upcycling Potential in Wastewater Treatment

When used as a coagulant for dye wastewater treatment, Ti(SO4)2 not only matches the flocculation performance of conventional salts but offers a unique recovery advantage. The resulting Ti(SO4)2-flocculated sludge can be incinerated at 600°C to produce highly active anatase TiO2 nanoparticles with a specific surface area of 69 m2/g, which exhibits superior photocatalytic activity to commercial P-25 TiO2 [1]. Standard aluminum sulfate (Al2(SO4)3) coagulants generate low-value sludge that incurs significant disposal costs[1].

Evidence DimensionPost-flocculation sludge value
Target Compound DataYields active anatase TiO2, 69 m2/g surface area
Comparator Or BaselineAl2(SO4)3 (Yields low-value waste sludge)
Quantified DifferenceTransforms waste sludge into a high-surface-area photocatalyst
ConditionsIncineration of flocculated dye wastewater sludge at 600°C

Upcycling waste sludge into high-value photocatalytic titania transforms a disposal cost into a revenue stream for industrial wastewater facilities.

Hydrothermal Synthesis of High-Purity TiO2 Nanoparticles

Titanium disulfate is the optimal precursor when manufacturing anatase or brookite TiO2 nanoparticles for battery anodes and photocatalysts. Its ability to maintain a neutral pH during basic hydrolysis prevents the broad particle size distributions typically caused by TiCl4, ensuring uniform nanoscale growth [1].

Halide-Free Sol-Gel Synthesis of Aerogels

For the production of titania-zirconia composite aerogels, Ti(SO4)2 provides a controlled, non-violent gelation process. It is selected over TiCl4 to avoid extreme exothermic reactions and to eliminate chloride contamination, which can degrade the structural integrity of the aerogel [2].

Aqueous Co-Precipitation of Mixed-Metal Catalysts

In the manufacturing of complex environmental catalysts, such as Mn-Ce-Ti systems for NH3-SCR, Ti(SO4)2 is utilized for its high aqueous solubility. This allows for homogeneous, atomic-level mixing with other metal salts, a crucial step that cannot be achieved with insoluble TiO2 baselines [3].

Advanced Wastewater Flocculation and Resource Recovery

Industrial wastewater facilities utilize Ti(SO4)2 as a dual-purpose coagulant. It effectively removes organic dyes while allowing the resulting sludge to be calcined into high-surface-area (69 m2/g) anatase TiO2, converting a costly waste stream into a valuable photocatalytic material [4].

Color/Form

GREEN POWDER

UNII

40HP4T69SE

Other CAS

27960-69-6
13693-11-3

Wikipedia

Titanium disulfate

Methods of Manufacturing

Reaction of titanium tetrachloride with sulfur trioxide in sulfuryl chloride

General Manufacturing Information

Sulfuric acid, titanium(4+) salt (2:1): ACTIVE
Sulfuric acid, titanium(4+) salt (1:?): ACTIVE

Stability Shelf Life

SOLN HYDROLYZE READILY UNLESS PROTECTED FROM HEAT & DILUTION. /TITANIUM SULFATE MONOHYDRATE/

Dates

Last modified: 07-17-2023
1: Wang Y, Duan J, Li W, Beecham S, Mulcahy D. Aqueous arsenite removal by
simultaneous ultraviolet photocatalytic oxidation-coagulation of titanium
sulfate. J Hazard Mater. 2016 Feb 13;303:162-70. doi:
10.1016/j.jhazmat.2015.10.021. Epub 2015 Oct 17. PubMed PMID: 26530893.


2: Wu YF, Liu W, Gao NY, Tao T. A study of titanium sulfate flocculation for
water treatment. Water Res. 2011 Jun;45(12):3704-11. doi:
10.1016/j.watres.2011.04.023. Epub 2011 Apr 22. PubMed PMID: 21561637.


3: Okour Y, Shon HK, El Saliby I. Characterisation of titanium tetrachloride and
titanium sulfate flocculation in wastewater treatment. Water Sci Technol.
2009;59(12):2463-73. doi: 10.2166/wst.2009.254. PubMed PMID: 19542653.


4: Brisou J. [Research on microbial catalases with titanium sulfate]. Ann Inst
Pasteur (Paris). 1968 Jul;115(1):49-50. French. PubMed PMID: 5670552.


5: FUJIMOTO S. STUDIES ON ESTIMATION OF CATALASE ACTIVITY BY THE USE OF TITANIUM
SULFATE. Cancer Res. 1965 May;25:534-8. PubMed PMID: 14297491.


6: DI SILVERIO B, DI SILVERIO S. [Inhibition exerted by titanium sulfate and
selenious acid on the blackening of silver bromide papers and films]. Boll Soc
Ital Biol Sper. 1962 Nov 30;38:1124-6. Italian. PubMed PMID: 14027606.

Explore Compound Types